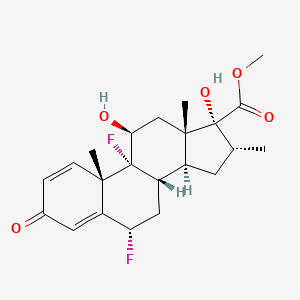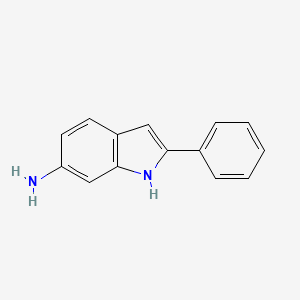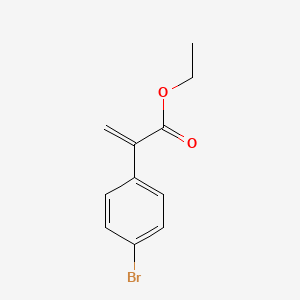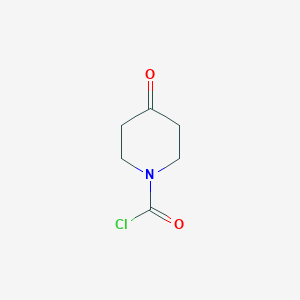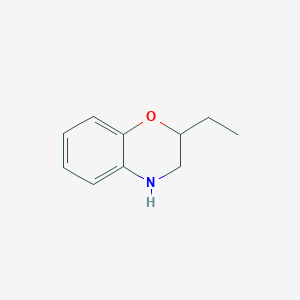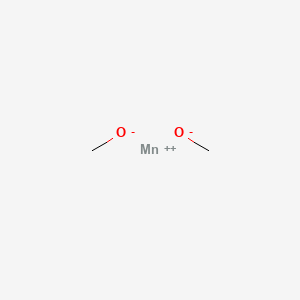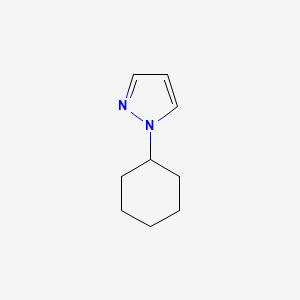![molecular formula C10H6ClNO2 B1610441 8-Chloro-[1,3]dioxolo[4,5-g]quinoline CAS No. 59134-89-3](/img/structure/B1610441.png)
8-Chloro-[1,3]dioxolo[4,5-g]quinoline
Overview
Description
8-Chloro-[1,3]dioxolo[4,5-g]quinoline is a heterocyclic compound with the molecular formula C10H6ClNO2 and a molecular weight of 207.62 g/mol . This compound is characterized by the presence of a chlorine atom at the 8th position of the quinoline ring, which is fused with a dioxole ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 8-Chloro-[1,3]dioxolo[4,5-g]quinoline is DNA gyrase , a type of topoisomerase . DNA gyrases are essential enzymes that control the topological state of DNA during replication . They are particularly active against Enterobacteriaceae .
Mode of Action
This compound interacts with its target, DNA gyrase, by inhibiting its activity . This interaction interferes with DNA synthesis . The compound forms hydrogen bonds with amino acid residues and has ion interactions with N atoms on the quinoline ring .
Biochemical Pathways
The inhibition of DNA gyrase by this compound affects the DNA replication pathway . This disruption of DNA synthesis can lead to the cessation of cell division and ultimately cell death .
Pharmacokinetics
It is known that the compound has high gi absorption . It is also a substrate for P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This could potentially affect the compound’s bioavailability.
Result of Action
The result of this compound’s action is the inhibition of DNA synthesis, leading to the cessation of cell division and ultimately cell death . This makes it potentially useful as an antibacterial agent .
Biochemical Analysis
Biochemical Properties
8-Chloro-[1,3]dioxolo[4,5-g]quinoline is part of the quinoline family, which has been shown to have antibacterial effects by inhibiting DNA helicase, thereby inhibiting bacterial DNA replication
Cellular Effects
Quinoline derivatives have been shown to have antitumor activity, suggesting that this compound may also influence cell function
Molecular Mechanism
As a quinoline derivative, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-[1,3]dioxolo[4,5-g]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 8-chloroquinoline with glyoxal in the presence of an acid catalyst to form the dioxole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired quality for various applications .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-[1,3]dioxolo[4,5-g]quinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
8-Chloro-[1,3]dioxolo[4,5-g]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound has shown potential as an antibacterial and antifungal agent in various studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Oxolinic Acid: A quinolone antibiotic with similar antibacterial properties.
Clioquinol: Another quinoline derivative used as an antifungal and antibacterial agent.
Uniqueness: 8-Chloro-[1,3]dioxolo[4,5-g]quinoline is unique due to its specific structural features, such as the dioxole ring fused with the quinoline core and the presence of a chlorine atom at the 8th position. These structural attributes contribute to its distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
8-chloro-[1,3]dioxolo[4,5-g]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-1-2-12-8-4-10-9(3-6(7)8)13-5-14-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUBPJPDFFLKQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC3=C(C=CN=C3C=C2O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517699 | |
| Record name | 8-Chloro-2H-[1,3]dioxolo[4,5-g]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59134-89-3 | |
| Record name | 8-Chloro-2H-[1,3]dioxolo[4,5-g]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Chloro-4-fluorophenyl)[4-fluoro-4-(hydroxymethyl)-1-piperidinyl]methanone](/img/structure/B1610361.png)
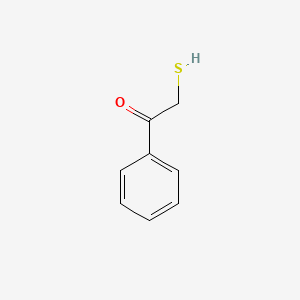
![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1610363.png)



